molecular formula C16H30O3 B1296510 Ethyl 3-oxotetradecanoate CAS No. 74124-22-4

Ethyl 3-oxotetradecanoate

Cat. No. B1296510
CAS RN: 74124-22-4
M. Wt: 270.41 g/mol
InChI Key: WQTNJLRLUQMQEL-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetradecanoate, also known as 3-oxotetradecanoic acid ethyl ester, is an organic compound that has been studied in recent years for its potential applications in the field of scientific research. It is a naturally occurring fatty acid derivative found in a variety of plants, fungi, and bacteria. It has been studied for its potential to be used as a biochemical reagent, as a precursor for the synthesis of other compounds, and for its potential therapeutic applications. In

Scientific research applications

1. Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 3-oxotetradecanoate, has been used in phosphine-catalyzed [4 + 2] annulation processes. This synthesis produces highly functionalized tetrahydropyridines, showcasing its potential in organic synthesis (Zhu, Lan, & Kwon, 2003).

2. Polymerization of Oxetane Monomers

Ethyl-3-(acryloyloxy)methyloxetane (EAO), another derivative, demonstrates the utility of Ethyl 3-oxotetradecanoate in the atom transfer radical polymerization (ATRP) process. This process is significant for developing advanced polymeric materials (Singha, Ruiter, & Schubert, 2005).

3. Production of Optically Pure Hydroxytetradecanoic Acid

A study on the hydrogenation of methyl 3-oxotetradecanoate, a compound closely related to Ethyl 3-oxotetradecanoate, resulted in the production of optically pure hydroxytetradecanoic acid. This highlights its role in producing stereochemically complex molecules (Tai et al., 1980).

4. Study of Peroxisomal Bifunctional Proteins

Ethyl 3-oxohexadecanoate, a structurally similar compound, was synthesized for studying peroxisomal bifunctional proteins. This indicates the application of Ethyl 3-oxotetradecanoate in biochemistry and molecular biology (Tsuchida et al., 2017).

5. Catalysis in Polymer Production

Research at Ethyl Corporation utilized a new analysis method involving Ethyl 3-oxotetradecanoate derivatives for ensuring polymer production quality. This application demonstrates its role in industrial chemistry and quality control processes (Greene, 1999).

properties

IUPAC Name

ethyl 3-oxotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNJLRLUQMQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325615
Record name ethyl 3-oxotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxotetradecanoate

CAS RN

74124-22-4
Record name 74124-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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